Synthesis and Biological Evaluation of Novel Lansoprazole Derivatives: A Technical Guide
Synthesis and Biological Evaluation of Novel Lansoprazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, operates through the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump.[1] This technical guide provides a comprehensive overview of the synthesis of novel lansoprazole derivatives and an in-depth analysis of their biological activities. It is designed to serve as a resource for researchers and professionals engaged in the discovery and development of new anti-ulcer and gastroprotective agents. This document details synthetic methodologies, presents key biological data in a comparative format, and elucidates the underlying mechanisms of action, including both acid-dependent and -independent pathways.
Introduction to Lansoprazole and its Derivatives
Lansoprazole is a member of the proton pump inhibitor (PPI) class of drugs, characterized by a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[2] Its therapeutic efficacy stems from its ability to covalently bind to and inactivate the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[3] The development of novel lansoprazole derivatives is driven by the pursuit of compounds with improved pharmacokinetic profiles, enhanced potency, greater selectivity, and additional therapeutic benefits, such as direct anti-Helicobacter pylori activity or augmented gastroprotective effects independent of acid suppression.[4][5]
General Synthetic Scheme
The synthesis of lansoprazole and its derivatives generally follows a convergent approach, involving two key intermediates: a substituted 2-mercaptobenzimidazole and a substituted 2-(chloromethyl)pyridine. The core synthetic strategy can be summarized in two main steps:
-
Thioether Formation: Condensation of the 2-mercaptobenzimidazole with the 2-(chloromethyl)pyridine derivative to form the thioether intermediate.
-
Oxidation: Oxidation of the thioether to the corresponding sulfoxide, which is the active pharmacophore.
The general synthetic workflow is depicted below:
Detailed Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
This protocol describes the synthesis of the benzimidazole core, a key intermediate.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Glacial acetic acid
Procedure:
-
Dissolve potassium hydroxide in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add o-phenylenediamine to the solution and stir until dissolved.
-
Slowly add carbon disulfide to the mixture. The reaction is exothermic.
-
Reflux the reaction mixture for 3-4 hours.
-
After reflux, cool the mixture and add water and glacial acetic acid.[6]
-
The product, 2-mercaptobenzimidazole, will precipitate. Collect the solid by filtration, wash with water, and dry.
Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
This protocol outlines the preparation of the substituted pyridine moiety for lansoprazole.
Materials:
-
2,3-Lutidine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Nitrating mixture (fuming nitric acid and sulfuric acid)
-
2,2,2-Trifluoroethanol
-
Potassium carbonate
-
Thionyl chloride
Procedure:
-
Oxidize 2,3-lutidine with an oxidizing agent like m-CPBA to form 2,3-lutidine-N-oxide.
-
Nitrate the N-oxide using a nitrating mixture to introduce a nitro group at the 4-position.
-
React the 4-nitro derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to yield 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.[7]
-
Rearrange the N-oxide and subsequently chlorinate the methyl group at the 2-position using thionyl chloride to afford the final product.
Synthesis of Lansoprazole Thioether Intermediate
Materials:
-
2-Mercaptobenzimidazole
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
Sodium hydroxide or potassium hydroxide
-
Methanol or ethanol
Procedure:
-
In a reaction vessel, dissolve 2-mercaptobenzimidazole in an alkaline solution of methanol or water.[8]
-
Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 10-45°C) for 0.6-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the thioether intermediate can be isolated by precipitation or extraction.
Oxidation to Lansoprazole
Materials:
-
Lansoprazole thioether intermediate
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
A suitable solvent (e.g., chloroform, ethyl acetate)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the thioether intermediate in a suitable solvent and cool the solution to a low temperature (e.g., -10°C to 0°C).[9]
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolate the crude lansoprazole by extraction and subsequent evaporation of the solvent. The crude product can be purified by recrystallization.
Biological Activity of Novel Lansoprazole Derivatives
The biological evaluation of novel lansoprazole derivatives primarily focuses on their anti-ulcer and H+/K+ ATPase inhibitory activities. Additional screenings often include assessing their efficacy against Helicobacter pylori.
H+/K+ ATPase Inhibition Assay
This in vitro assay determines the potency of the synthesized compounds in inhibiting the proton pump.
Protocol:
-
Enzyme Preparation: Prepare H+/K+ ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or hog).
-
Incubation: Pre-incubate the microsomal preparation with varying concentrations of the test compounds at 37°C.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP.
-
Phosphate Determination: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This is often done using a colorimetric method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Anti-Ulcer Activity Models
4.2.1. Aspirin-Induced Ulcer Model
-
Fast the experimental animals (e.g., rats) for 24 hours with free access to water.
-
Administer the test compounds or a standard drug (e.g., lansoprazole) orally.
-
After a specific time (e.g., 30 minutes), induce ulcers by oral administration of a high dose of aspirin.
-
After a few hours, sacrifice the animals and excise their stomachs.
-
Open the stomachs along the greater curvature and score the ulcers based on their number and severity.
-
Calculate the ulcer index and the percentage of ulcer inhibition.[6]
4.2.2. Ethanol-Induced Gastric Ulcer Model
-
Fast the animals for 18-24 hours.
-
Administer the test compounds orally.
-
After 30-60 minutes, administer absolute ethanol orally to induce gastric lesions.[10]
-
After 1 hour, sacrifice the animals and evaluate the gastric mucosal damage as described above.
Anti-Helicobacter pylori Activity
The minimum inhibitory concentration (MIC) is determined to assess the antibacterial activity of the derivatives against H. pylori.
Protocol:
-
Prepare a series of dilutions of the test compounds in a suitable growth medium.
-
Inoculate the medium with a standardized suspension of H. pylori.
-
Incubate the cultures under microaerophilic conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: Biological Activity of Novel Benzimidazole Derivatives
The following tables summarize the quantitative biological data for a series of newly synthesized benzimidazole derivatives.
Table 1: Anti-Ulcer Activity of Substituted Benzimidazole Derivatives (Aspirin-Induced Model)
| Compound ID | Substituent(s) | % Ulcer Inhibition |
| 54a | 2-methyl, 6-ethyl pyrimidinyl | 45.20% |
| 54b | 2-methyl, 6-propyl pyrimidinyl | 15.99% |
| 54c | 2-methyl, 6-butyl pyrimidinyl | 74.03% |
| 54d | 2-methyl, 6-phenyl pyrimidinyl | 41.20% |
| 54e | 2-ethyl, 6-methyl pyrimidinyl | 52.68% |
| 54f | 2-ethyl, 6-propyl pyrimidinyl | 72.87% |
| 54i | 2-ethyl, 6-butyl pyrimidinyl, 5-nitro | 75.15% |
| Lansoprazole | Standard | 78.65% |
Data sourced from Khan and Farooqui, 2021.[6]
Table 2: H+/K+ ATPase Inhibitory Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substituent(s) | % Inhibition |
| 54c | 2-methyl, 6-butyl pyrimidinyl | 88.88% |
| 54d | 2-methyl, 6-phenyl pyrimidinyl | 91.03% |
| 54f | 2-ethyl, 6-propyl pyrimidinyl | 86.48% |
| 54g | 2-ethyl, 6-methyl pyrimidinyl, 5-nitro | 84.21% |
| Lansoprazole | Standard | 94.62% |
Data sourced from Khan and Farooqui, 2021.[6]
Table 3: Anti-Helicobacter pylori Activity of Lansoprazole and Related Compounds
| Compound | MIC90 (µg/mL) |
| Lansoprazole | 6.25 |
| Omeprazole | 25 |
| Pantoprazole | 100 |
MIC90: Minimum inhibitory concentration for 90% of strains. Data sourced from Nakao et al., 1997.[8]
Signaling Pathways and Mechanism of Action
Acid-Dependent Pathway: Proton Pump Inhibition
The primary mechanism of action of lansoprazole and its derivatives is the inhibition of the H+/K+ ATPase in gastric parietal cells. This process is acid-activated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. scispace.com [scispace.com]
- 5. synthesis-and-pharmacological-evaluation-of-novel-benzimidazole-derivatives-as-antiulcer-and-h-k-atpase-inhibitor - Ask this paper | Bohrium [bohrium.com]
- 6. Growth inhibitory and bactericidal activities of lansoprazole compared with those of omeprazole and pantoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of lansoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
